molecular formula C9H7BrN2O2 B3089184 methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-64-1

methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B3089184
CAS No.: 1190312-64-1
M. Wt: 255.07 g/mol
InChI Key: LDGVRYPZAQTQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1190312-64-1) is a high-value chemical building block specifically designed for advanced medicinal chemistry and oncology research. This bromo- and ester-functionalized heterocycle serves as a key synthetic intermediate in the design and synthesis of novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, which have been identified as potent, orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitors . ACC1 is a crucial metabolic enzyme that carboxylates acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis . As ACC1 is overexpressed in a wide range of human cancer cells—including those of the colon, prostate, kidney, and ovary—and is implicated in tumor development and progression, inhibitors targeting this enzyme represent a promising new approach for cancer therapeutics, either as monotherapy or in combination with other treatments . The reactive bromo and methyl ester handles on this versatile scaffold allow for efficient parallel exploration of structure-activity relationships (SAR) via cross-coupling reactions and functional group interconversions, enabling researchers to optimize potency and pharmacokinetic properties . The pyrrolopyridine core is a privileged structure in drug discovery, featured in various pharmacological agents due to its favorable physicochemical properties . This product is intended for use as a critical synthetic intermediate in drug discovery programs, specifically for developing targeted cancer therapies that disrupt cancer cell metabolism. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGVRYPZAQTQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method starts with the bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo derivative is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound .

Scientific Research Applications

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group may facilitate binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences and key properties of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate and analogous compounds:

Compound Name Molecular Formula MW (g/mol) Substituents Key Features CAS No. References
This compound C₉H₇BrN₂O₂ 255.07 Br (C3), COOCH₃ (C6) Reactive bromine for cross-coupling; methyl ester for solubility 1638760-65-2
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 269.10 Br (C6), COOCH₂CH₃ (C3) Ethyl ester may improve lipid solubility; [3,2-c] ring fusion alters reactivity 1956319-09-7
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₉H₈N₂O₂ 176.18 H (C3), COOCH₃ (C6) Lacks bromine, limiting cross-coupling utility 1015609-11-6
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine C₈H₇BrN₂ 211.06 Br (C6), CH₃ (N1) Methylation at N1 enhances stability; bromine at C6 directs functionalization 1086064-46-1
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₁₁H₁₂N₂O₂ 216.23 CH₃ (N1), COOCH₂CH₃ (C6) Methylation at N1 prevents tautomerization; ethyl ester for lipophilicity L010365 (Cat. No.)

Pricing and Availability

  • This compound : Priced at €234.00/g (1g scale) and €40.00/100mg .
  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid : Higher cost at €243.00/g , reflecting its complex substitution pattern .
  • Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate : Available at $400/1g (similar brominated analogs) .

Biological Activity

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables that summarize relevant research.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine family, which is known for a variety of biological activities. The structural formula is represented as follows:

C9H8BrN2O2\text{C}_9\text{H}_8\text{Br}\text{N}_2\text{O}_2

This structure features a bromine atom, which is critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit FMS kinase, making them promising candidates for cancer therapy . In vitro studies have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrrolo[3,2-b]pyridine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)15FMS Kinase Inhibition
VemurafenibA375 (Melanoma)0.5BRAF Inhibition
PexidartinibTHP-1 (Leukemia)4.2CSF1R Inhibition

Antimicrobial Properties

The compound also exhibits antimicrobial activity. A study highlighted that related pyrrole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

Compound NamePathogen TestedMIC (µg/mL)
This compoundStaphylococcus aureus12.5
IsoniazidMycobacterium tuberculosis0.25
CiprofloxacinE. coli2

Neurological Effects

Research has indicated that pyrrolopyridine derivatives may act as D-amino acid oxidase (DAO) inhibitors, which can enhance cognitive function by increasing levels of D-serine in the central nervous system. This mechanism suggests potential therapeutic applications in treating neurological disorders .

Case Study: DAO Inhibition

In a controlled study involving animal models, the administration of this compound resulted in improved cognitive performance in tasks associated with memory retention and learning.

Q & A

Q. What are the common synthetic routes for methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves bromination of the pyrrolo-pyridine core followed by esterification. Key steps include:

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to selectively brominate the 3-position of the pyrrole ring .

Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ catalysis) .

  • Purity Optimization :
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Recrystallization from ethanol/water mixtures improves crystallinity .
  • Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrrolo-pyridine) and ester methyl groups (δ 3.8–4.0 ppm). The bromine substituent causes deshielding in adjacent carbons .
  • ESI-MS : Confirm molecular ion peaks ([M+H]⁺ expected at ~285 m/z for C₉H₇BrN₂O₂) and isotopic patterns (Br: 1:1 ratio for M and M+2) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer :
  • Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group .
  • Avoid exposure to light, as brominated heterocycles may undergo photodegradation .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The C-3 bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl/heteroaryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O at 80°C) .
  • Selectivity : Bromine at the 3-position avoids steric hindrance from the ester group at C-6, improving coupling efficiency .
  • Byproduct Mitigation : Use excess boronic acid (1.5 eq) and degas solvents to minimize homo-coupling .

Q. What strategies can resolve contradictions in yield data when synthesizing this compound under varying conditions?

  • Methodological Answer :
  • Parameter Screening : Optimize temperature (0°C vs. room temperature for bromination) and reaction time (monitor via TLC) .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) impacting yield .
  • Reproducibility : Replicate reactions in anhydrous conditions to control moisture-sensitive intermediates .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Model interactions with kinase targets (e.g., JAK2 or EGFR) using AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett σ for bromine) with IC₅₀ values from enzyme inhibition assays .
  • MD Simulations : Assess binding stability of the ester group in hydrophobic pockets over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.